molecular formula C25H24ClN3O4S B2921430 3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide CAS No. 1171522-96-5

3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2921430
CAS No.: 1171522-96-5
M. Wt: 497.99
InChI Key: RMDQRCYXRBMZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide features a multifunctional heterocyclic core. Its structure includes:

  • A 1,2-oxazole ring substituted with a 2-chlorophenyl group (C6H4Cl) at position 3 and a methyl group at position 5.
  • A benzothiazole moiety at position 4 of the oxazole, modified with an ethoxy group (OCH2CH3) at its 4-position.
  • An N-[(oxolan-2-yl)methyl] substituent, introducing a tetrahydrofuran-derived methyl group.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4S/c1-3-31-19-11-6-12-20-23(19)27-25(34-20)29(14-16-8-7-13-32-16)24(30)21-15(2)33-28-22(21)17-9-4-5-10-18(17)26/h4-6,9-12,16H,3,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDQRCYXRBMZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and oxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly if it interacts with specific biological targets.

    Industry: It might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

Substituent Analysis

The target compound’s structural analogs can be grouped into three categories based on the evidence:

Compound Class Key Substituents Example Compounds (Evidence)
Benzothiazole-3-carboxamides Variably substituted phenyl groups (e.g., 4-Cl, 2,6-diF) on thiazolidinone rings 4g, 4h, 4i, 4j ()
Isoxazole-carboxamides Benzhydryl or substituted thiophene groups N-Benzyhydryl derivative (), 41p ()
Oxazole-Benzothiazole Hybrids Ethoxy-benzothiazole and oxolane-methyl groups Target compound

Key Observations :

  • The target’s 2-chlorophenyl group mirrors substituents in compounds 4i and 4j (), which have lower synthetic yields (37% for 4i vs. 70% for 4g), suggesting steric or electronic challenges at the ortho position .

Physicochemical Properties

  • Molecular Weight : Estimated >450 g/mol (based on analogs in and ).
  • Solubility : The oxolane group may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s benzhydryl derivative).
  • logP : Predicted to be moderate (~3–4) due to the balance of hydrophobic (chlorophenyl, methyl) and polar (ethoxy, oxolane) groups.

Spectral Data Comparison

NMR analysis () indicates that substituent-induced chemical shift variations occur in specific regions (e.g., regions A and B for protons 29–36 and 39–44). For the target compound:

  • The 2-chlorophenyl group would likely cause deshielding in aromatic regions (δ 7.2–7.8 ppm).
  • The oxolane-methyl protons may show distinct shifts in the δ 3.5–4.0 ppm range, similar to morpholino derivatives () .

Biological Activity

The compound 3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide is a complex heterocyclic structure that combines benzothiazole and oxazole moieties. These types of compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Structure and Properties

The molecular formula of the compound is C20H21ClN4O3S. Its structure includes:

  • A benzothiazole ring known for its pharmacological significance.
  • An oxazole ring contributing to its biological efficacy.
  • A chlorophenyl group which may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzothiazole and oxazole exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structural features can inhibit the growth of various cancer cell lines. For instance, a study involving 1,3,4-oxadiazole derivatives demonstrated cytotoxic effects against MCF-7 breast cancer cells with IC50 values ranging from 1.8 µM to 4.5 µM . The compound may exhibit comparable or enhanced activity due to its unique substituents.

Antimicrobial Properties

Compounds containing benzothiazole moieties have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymes. The presence of the ethoxy and chlorophenyl groups in this compound could enhance its lipophilicity, potentially improving its ability to penetrate microbial membranes.

Anti-inflammatory Effects

Benzothiazole derivatives have also been associated with anti-inflammatory activities. The inhibition of pro-inflammatory cytokines and enzymes like COX and LOX has been documented in similar compounds. This suggests that the compound could serve as a lead for developing new anti-inflammatory agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes findings related to structural modifications and their impact on biological activity:

Structural Modification Biological Activity Reference
Chlorine substitution on phenyl ringEnhanced anticancer activity
Ethoxy group on benzothiazoleIncreased antimicrobial efficacy
Oxazole ring presenceBroad-spectrum anti-inflammatory effects

Case Studies

  • MCF-7 Cell Line Study : A series of oxadiazole-benzothiazole derivatives were synthesized and tested against MCF-7 cells. One derivative showed an IC50 comparable to Doxorubicin, indicating strong potential as an anticancer agent .
  • Antimicrobial Screening : Compounds similar to the one were screened against various bacterial strains, demonstrating significant inhibition at low concentrations, suggesting that structural components like the ethoxy group play a crucial role in enhancing antimicrobial properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.